molecular formula C11H7BrF2N4S2 B10940680 (7E)-7-[(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

(7E)-7-[(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B10940680
M. Wt: 377.2 g/mol
InChI Key: SKMRBIDSNMKSPK-FPYGCLRLSA-N
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Description

(7E)-7-[(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex organic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a bromothiophene moiety, a difluoromethyl group, and a triazolothiadiazine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-7-[(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolothiadiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolothiadiazine ring.

    Introduction of the Bromothiophene Moiety: The bromothiophene group is introduced through a substitution reaction, where a bromine atom is added to the thiophene ring.

    Addition of the Difluoromethyl Group: The difluoromethyl group is incorporated using a difluoromethylating agent under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

(7E)-7-[(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the bromothiophene moiety.

    Substitution: The bromine atom in the bromothiophene group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Organometallic reagents, halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(7E)-7-[(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (7E)-7-[(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (7E)-7-[(4-chlorothiophen-2-yl)methylidene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • (7E)-7-[(4-fluorothiophen-2-yl)methylidene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

The uniqueness of (7E)-7-[(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C11H7BrF2N4S2

Molecular Weight

377.2 g/mol

IUPAC Name

(7E)-7-[(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C11H7BrF2N4S2/c1-5-8(3-7-2-6(12)4-19-7)20-11-16-15-10(9(13)14)18(11)17-5/h2-4,9H,1H3/b8-3+

InChI Key

SKMRBIDSNMKSPK-FPYGCLRLSA-N

Isomeric SMILES

CC\1=NN2C(=NN=C2S/C1=C/C3=CC(=CS3)Br)C(F)F

Canonical SMILES

CC1=NN2C(=NN=C2SC1=CC3=CC(=CS3)Br)C(F)F

Origin of Product

United States

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